

Molecular geometry and bonding in Triphenylarsine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylarsine*

Cat. No.: *B046628*

[Get Quote](#)

An In-depth Technical Guide on the Molecular Geometry and Bonding in **Triphenylarsine**

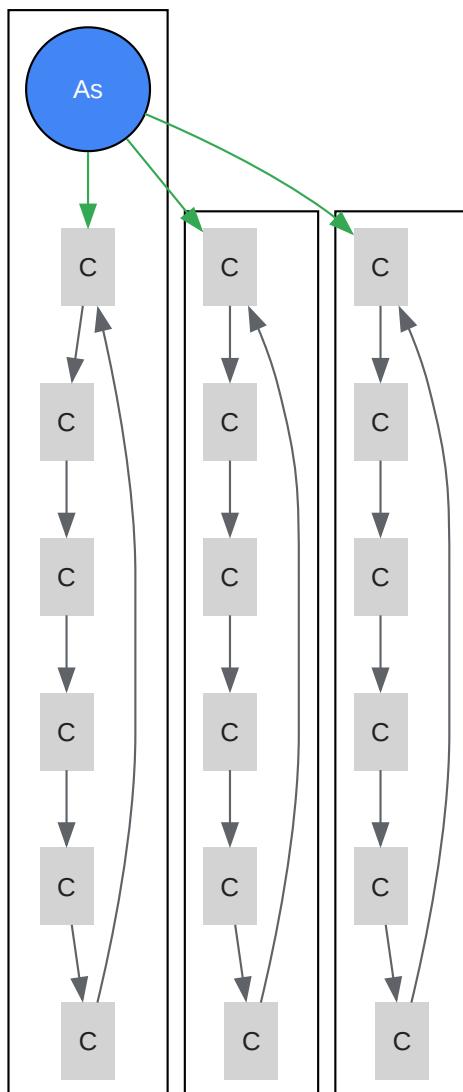
Introduction

Triphenylarsine, with the chemical formula $\text{As}(\text{C}_6\text{H}_5)_3$, is an organoarsenic compound that presents as a colorless crystalline solid.^[1] Often abbreviated as AsPh_3 , it is a key reagent and ligand in the fields of organic synthesis and coordination chemistry.^{[1][2]} Its utility stems from the specific electronic and steric properties conferred by the central arsenic atom and the three surrounding phenyl groups. This guide provides a detailed examination of the molecular geometry, bonding characteristics, and the experimental and computational methods used to elucidate these features, tailored for researchers and professionals in chemical and pharmaceutical sciences.

Molecular Geometry

The three-dimensional arrangement of atoms in **triphenylarsine** has been extensively characterized, primarily through single-crystal X-ray diffraction studies. The molecule adopts a distinct pyramidal geometry around the central arsenic atom.^[1] This structure is analogous to other triphenyl pnictogen compounds, such as triphenylphosphine and triphenylamine.

Coordination and Bond Angles


The arsenic atom is bonded to the ipso-carbons of the three phenyl rings. The C-As-C bond angles are consistently found to be in the range of 99.6–100.5°.^[1] This deviation from the ideal

tetrahedral angle of 109.5° is characteristic of pnictogen hydrides and their organic derivatives, reflecting the significant s-character of the lone pair on the arsenic atom.

Propeller Conformation

Due to steric hindrance between the ortho-hydrogens of the adjacent phenyl rings, the rings are twisted out of the planes defined by the C-As-C bonds. This arrangement results in a stable, non-planar, propeller-like conformation.^{[3][4][5]} While **triphenylarsine** can exist as two enantiomeric propeller conformers (P and M), the barrier to interconversion in solution is typically low.^[4] The specific conformation can be influenced by intermolecular interactions within the crystal lattice.^[6] Crystallographic studies have shown that the molecule does not possess ideal C₃ symmetry in the solid state.^[6]

Molecular Structure of Triphenylarsine

[Click to download full resolution via product page](#)

Caption: 2D representation of **Triphenylarsine**'s pyramidal structure.

Bonding Characteristics

The bonding in **triphenylarsine** is defined by the covalent interactions between the arsenic atom and the carbon atoms of the phenyl rings.

Arsenic-Carbon (As-C) Bond

The As-C bonds are single covalent bonds formed from the overlap of an sp^3 -hybridized orbital on arsenic with an sp^2 -hybridized orbital on the phenyl carbon. Crystallographic data indicate that the As-C bond distances are in the range of 1.942–1.956 Å.^[1] As a ligand, **triphenylarsine** acts as a σ -donor through its lone pair, similar to phosphine ligands, although it is generally considered less basic.^[7] The weaker σ -donating ability of arsenic compared to phosphorus is a known characteristic of arsine ligands.^[8]

Electronic Properties and Ligand Behavior

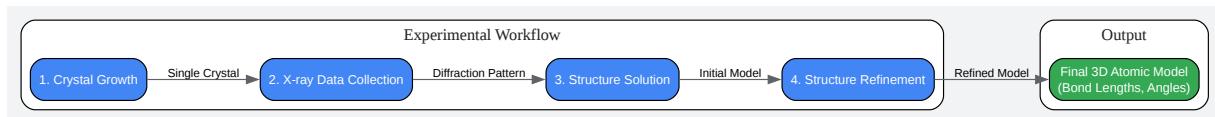
The electronic nature of the As-C bond and the presence of the lone pair on the arsenic atom are central to its function as a ligand in transition-metal catalysis.^[8] The metal-arsenic bond is typically longer than a corresponding metal-phosphorus bond, which creates a more sterically open environment around the metal center.^[8] This property, combined with its electronic profile, allows for fine-tuning of the catalytic activity of metal complexes.

Data Presentation: Structural Parameters

The following table summarizes the key geometric parameters for **triphenylarsine** as determined by X-ray crystallography.

Parameter	Value	Reference
Bond Lengths		
As-C	1.942–1.956 Å	[1]
Bond Angles		
C-As-C	99.6–100.5°	[1]
Crystal System	Triclinic	[6]
Space Group	P-1	[6]

Experimental and Computational Protocols


The structural and electronic properties of **triphenylarsine** are determined using a combination of experimental techniques and computational modeling.

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise atomic arrangement in the solid state.[9]

Methodology:

- Crystal Growth: High-quality single crystals of **triphenylarsine** are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent like ethanol or a benzene/ether mixture. The crystal should be of sufficient size and quality, free from significant defects.[9]
- Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as a pattern of reflections at various angles and intensities.[9]
- Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map.[9]
- Structure Refinement: The initial atomic model is refined using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.[6] This iterative process yields the final, high-resolution molecular structure, including precise bond lengths and angles.

[Click to download full resolution via product page](#)

Caption: Simplified workflow for molecular structure determination via X-ray crystallography.

Gas-Phase Electron Diffraction (GED)

GED is an experimental technique used to determine the molecular structure of compounds in the gas phase.[10][11]

Methodology: A beam of high-energy electrons is scattered by a gaseous sample of the molecule. The resulting diffraction pattern is recorded and analyzed.[12] Because the molecules are randomly oriented in the gas phase, the data is one-dimensional.[13] This pattern is dependent on the internuclear distances within the molecule. By fitting a theoretical model of the molecular geometry to the experimental data, key structural parameters like bond lengths and angles can be determined for the isolated molecule, providing a valuable comparison to solid-state crystal structures.[11]

Computational Modeling

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings.[14]

Methodology: Geometry optimization calculations are performed to find the lowest energy conformation of the molecule.[15][16] These calculations can predict bond lengths, bond angles, and torsional angles, which can be compared with experimental data from X-ray crystallography and GED. Furthermore, computational methods can provide insights into the electronic structure, including the nature of the frontier molecular orbitals (HOMO and LUMO), which helps in understanding the molecule's reactivity and ligand properties.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triphenylarsine - Wikipedia [en.wikipedia.org]
- 2. Triphenylarsine | C18H15As | CID 11773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The crystal structure of triphenylarsine sulphide - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Inducing Propeller Chirality in Triaryl Boranes with Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]
- 8. Structural effects of arsine ligands on C–H difunctionalization of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. osti.gov [osti.gov]
- 11. Gas-phase versus crystal structure of triflamide and some of its heterocyclic derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Extracting the electronic structure signal from X-ray and electron scattering in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- To cite this document: BenchChem. [Molecular geometry and bonding in Triphenylarsine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046628#molecular-geometry-and-bonding-in-triphenylarsine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com